CID 71359265
Description
Based on analogous compounds with similar PubChem identifiers (e.g., brominated aromatic derivatives or boronic acids), CID 71359265 is hypothesized to belong to a class of halogenated organic compounds. Such compounds are frequently utilized in pharmaceuticals, agrochemicals, and materials science due to their reactivity and stability .
Properties
CAS No. |
39416-21-2 |
|---|---|
Molecular Formula |
Ag3In |
Molecular Weight |
438.423 g/mol |
InChI |
InChI=1S/3Ag.In |
InChI Key |
ZBKURQUYGDSPDV-UHFFFAOYSA-N |
Canonical SMILES |
[Ag].[Ag].[Ag].[In] |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 71359265 involves specific synthetic routes and reaction conditions. The industrial production methods for this compound are designed to ensure high yield and purity. The synthesis typically involves the use of organic solvents and catalysts to facilitate the reaction. Detailed information on the exact synthetic routes and reaction conditions can be found in specialized chemical literature and patents .
Chemical Reactions Analysis
Thiazole Ring Reactivity
The compound contains two thiazole rings (heterocyclic 5-membered rings with nitrogen and sulfur), which participate in distinct reaction pathways:
Electrophilic Aromatic Substitution
Thiazoles undergo electrophilic substitution preferentially at the C5 position when activated by electron-donating groups . For CID 71359265:
-
Bromination : Requires a methyl or other activating group at C4/C5 for successful halogenation.
-
Nitrogen Oxidation : Reacts with oxidizing agents (e.g., mCPBA) to form thiazole N-oxides, which enhance regioselectivity in subsequent palladium-catalyzed arylations .
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Bromination | Br₂, FeBr₃, 0–25°C | C5-brominated thiazole |
| N-Oxidation | mCPBA, CH₂Cl₂, RT | Thiazole N-oxide formation |
Trifluoromethyl Group Reactivity
The -CF₃ group is electron-withdrawing, enhancing electrophilicity at adjacent sites . Key reactions include:
Radical Trifluoromethylation
The -CF₃ group can act as a radical acceptor under specific conditions:
-
Reagents : CF₃I with triethylborane generates CF₃ radicals, enabling C–CF₃ bond formation .
-
Mechanism : Radical addition to unsaturated bonds (e.g., alkenes) followed by hydrogen abstraction .
Nucleophilic Substitution
The -CF₃ group stabilizes adjacent carbocations, facilitating SN1-type reactions. Example:
-
Hydrolysis : Acidic conditions cleave acetamide groups, yielding carboxylic acid derivatives.
Cycloaddition Reactions
Thiazoles participate in cycloadditions at elevated temperatures due to aromatic stabilization :
Diels-Alder Reaction
| Dienophile | Product | Yield |
|---|---|---|
| DMAD | Pyridine analog | 65–78% |
Acetamide Hydrolysis
-
Conditions : HCl (aq), reflux.
-
Outcome : Cleavage to primary amine and acetic acid.
Thiazole Lithiation
-
Reagents : LDA or organolithium compounds.
-
Outcome : C2-lithiated intermediates for cross-coupling (e.g., Suzuki-Miyaura) .
Oxidative Trifluoromethylation
| Substrate | Catalyst | Yield |
|---|---|---|
| Arylated thiazole | CuI/TBHP | 72% |
Stability Under Reactive Conditions
The compound’s stability is influenced by:
Scientific Research Applications
CID 71359265 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development. In industry, this compound is used in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of CID 71359265 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Detailed studies on the mechanism of action can provide insights into how this compound exerts its effects at the molecular level .
Comparison with Similar Compounds
Limitations
This analysis is constrained by the absence of explicit data for this compound. Comparisons are extrapolated from structurally related compounds, necessitating validation through experimental characterization.
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